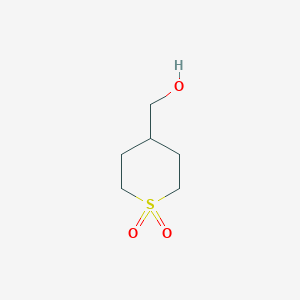

4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1,1-dioxothian-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3S/c7-5-6-1-3-10(8,9)4-2-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCOGBJQBIIEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473254-28-3 | |

| Record name | 4-(hydroxymethyl)-1lambda6-thiane-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structure Elucidation of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Multi-technique Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide (CAS Number: 473254-28-3), a heterocyclic compound featuring both a sulfone and a primary alcohol functional group.[1] We will move beyond a simple recitation of data to explore the causality behind experimental choices, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and trustworthiness for researchers in the field.

Introduction and Strategic Overview

This compound is a saturated six-membered ring system containing a sulfur atom oxidized to the sulfone state. The presence of the sulfonyl group, a strong electron-withdrawing and hydrogen-bond accepting moiety, alongside a hydrogen-bond donating hydroxymethyl group, imparts unique physicochemical properties relevant in medicinal chemistry and materials science.[2][3] The molecular formula is C₆H₁₂O₃S, corresponding to a molecular weight of 164.22 g/mol .[1]

Accurate structure elucidation is non-negotiable. It confirms the identity of a synthesized compound, enables the interpretation of biological activity, and is a prerequisite for patent protection and regulatory submission. Our approach is a holistic one, where each analytical technique provides a unique piece of the structural puzzle, and the confluence of all data provides an unshakeable confirmation of the final structure.

Context: A Plausible Synthetic Route

Understanding the synthesis of the target molecule provides crucial context for its analysis, alerting the scientist to potential starting materials, intermediates, or byproducts that could contaminate the final sample. A common and effective method for preparing sulfones is the oxidation of the corresponding thioether.[2][4] In this case, the precursor, (tetrahydro-2H-thiopyran-4-yl)methanol, is oxidized using an agent like hydrogen peroxide.

Caption: A simplified workflow for the synthesis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[5] For a molecule like this, a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are necessary for complete assignment.

Expertise in Action: Predicting the NMR Spectrum

-

¹H NMR: The molecule's symmetry is low, so we expect distinct signals for most protons. The protons alpha to the electron-withdrawing sulfone group will be significantly downfield-shifted compared to a standard cyclohexane ring.

-

H2/H6 (Axial & Equatorial): ~3.0-3.4 ppm. These protons are adjacent to the SO₂ group and will be the most deshielded of the ring protons.

-

H3/H5 (Axial & Equatorial): ~1.8-2.2 ppm.

-

H4 (Methine): ~1.9-2.3 ppm. This proton is attached to the carbon bearing the hydroxymethyl group.

-

-CH₂OH (Methylene): ~3.5-3.7 ppm. These protons are attached to a carbon adjacent to an oxygen atom.

-

-OH (Alcohol): A broad singlet, variable chemical shift (~1.5-4.0 ppm), which will exchange upon addition of D₂O.

-

-

¹³C NMR: We anticipate 5 distinct carbon signals (C3/C5 and C2/C6 may be equivalent depending on conformational dynamics).

-

C2/C6: ~50-55 ppm. Alpha to the sulfone group.

-

C3/C5: ~25-30 ppm.

-

C4: ~35-40 ppm.

-

-CH₂OH: ~65-70 ppm. Carbon attached to the hydroxyl group.

-

Validating Connectivity with 2D NMR

While 1D spectra provide the pieces, 2D spectra reveal how they connect.

-

COSY (Correlation Spectroscopy): Will reveal ³J-coupling between adjacent protons (e.g., H2 with H3, H3 with H4), confirming the sequence of protons around the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton signal with the carbon signal it is attached to, allowing for unambiguous assignment of the ¹³C spectrum.

Caption: Integrated workflow for NMR-based structure assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

1D ¹H Acquisition: Acquire a standard proton spectrum using a 400 MHz (or higher) spectrometer.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H spectrum to confirm the identity of the -OH proton signal, which will disappear or significantly diminish.

-

1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

-

2D Acquisition: Perform standard COSY and HSQC experiments using the spectrometer's pre-defined parameter sets.

-

Data Processing: Process all spectra (Fourier transform, phase correction, baseline correction) and integrate ¹H signals. Analyze cross-peaks in 2D spectra to establish correlations.

| Data Summary: Predicted NMR Assignments | |

| Technique | Expected Observations |

| ¹H NMR | Signals in regions: 3.0-3.4 ppm (CH₂SO₂), 3.5-3.7 ppm (CH₂OH), 1.8-2.3 ppm (other ring CH/CH₂), variable broad singlet (-OH). |

| ¹³C NMR | 4-5 unique signals expected: ~65-70 ppm (C-OH), ~50-55 ppm (C-SO₂), ~25-40 ppm (other ring carbons). |

| COSY | Cross-peaks confirming H-C-C-H connectivities around the thiopyran ring. |

| HSQC | Cross-peaks correlating specific ¹H signals to their directly bonded ¹³C signals. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key is to look for characteristic, strong absorptions.

Causality of IR Absorptions

The vibrational frequencies of bonds in a molecule are sensitive to bond strength and the mass of the atoms involved. For our target compound, we look for two key regions: the hydroxyl stretch and the sulfone stretches.

-

-OH Group: The O-H bond is strong and involves a light hydrogen atom, leading to a high-frequency vibration. In a condensed phase, extensive hydrogen bonding occurs, which broadens the potential energy well of the vibration. This results in a characteristically strong and very broad absorption band.[6][7]

-

-SO₂ Group: The sulfur-oxygen double bond is highly polarized. The symmetric and asymmetric stretching modes of this group are very strong and occur in a relatively clean region of the spectrum, making them diagnostic for sulfones.[8][9]

| Data Summary: Characteristic IR Absorptions | |

| Frequency (cm⁻¹) | Vibration |

| 3500 - 3200 | O-H stretch (alcohol) |

| 2950 - 2850 | C-H stretch (aliphatic) |

| 1350 - 1300 | S=O asymmetric stretch |

| 1160 - 1120 | S=O symmetric stretch |

| 1100 - 1000 | C-O stretch (alcohol) |

Experimental Protocol: FTIR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil. This is the simplest and most common method.

-

Background Collection: With the ATR crystal clean, collect a background spectrum. This accounts for absorptions from atmospheric CO₂ and water vapor.

-

Sample Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of the characteristic bands listed above.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high resolution, the elemental formula. The fragmentation pattern also offers valuable structural clues.

Ionization and Fragmentation Logic

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 165. High-Resolution Mass Spectrometry (HRMS) can measure this mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula C₆H₁₂O₃S.

When subjected to fragmentation (MS/MS), the molecule will break apart at its weakest points or form stable fragment ions.

-

Dehydration: Alcohols readily lose water (H₂O, 18.01 Da) under MS conditions.[10]

-

Loss of SO₂: The sulfone group can be lost as sulfur dioxide (SO₂, 63.96 Da).

-

Alpha-Cleavage: The C-C bond adjacent to the oxygen atom can cleave.[10]

| Data Summary: Expected Mass Spectrometry Peaks | |

| m/z (Positive Mode) | Identity |

| ~165.058 | [M+H]⁺ |

| ~187.040 | [M+Na]⁺ |

| ~147.047 | [M+H - H₂O]⁺ |

| ~101.097 | [M+H - SO₂]⁺ |

Experimental Protocol: ESI-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (MS¹): Acquire a full scan mass spectrum to identify the protonated molecule and other adducts.

-

Data Acquisition (MS²): Select the [M+H]⁺ ion (m/z ~165) for collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Data Analysis: Use the instrument software to calculate the elemental composition from the accurate mass of the parent ion. Analyze the MS² spectrum to identify fragmentation pathways consistent with the proposed structure.

X-ray Crystallography: The Unambiguous 3D Structure

While spectroscopy provides a robust 2D map, single-crystal X-ray crystallography delivers the definitive, high-resolution 3D structure, including stereochemistry, conformation, and intermolecular packing.[11][12] It is the ultimate arbiter of molecular structure.

From Crystal to Structure

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on the arrangement of atoms in the crystal lattice. By measuring the positions and intensities of these diffracted spots, one can mathematically reconstruct the electron density within the crystal, and from that, the precise location of every atom.[13] This reveals:

-

Bond Lengths and Angles: To high precision.

-

Conformation: Confirmation of the thiopyran ring's chair conformation.

-

Intermolecular Interactions: Visualization of hydrogen bonding between the -OH group of one molecule and the sulfone oxygen atoms of a neighboring molecule, which governs the crystal packing.

Caption: The workflow for single-crystal X-ray structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent, or vapor diffusion of an anti-solvent.

-

Mounting: Carefully mount a selected crystal on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (~100 K) is typically used to protect the crystal and reduce thermal motion. The instrument then rotates the crystal while irradiating it with X-rays, collecting thousands of diffraction intensities.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Software is then used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model and data show excellent agreement.

Conclusion: A Synthesis of Evidence

The structure elucidation of this compound is not a linear process but a symphony of complementary techniques. No single method provides the complete picture with absolute certainty. It is the integration of all data streams that builds an unassailable case for the final structure.

Caption: The convergence of analytical data for final structure confirmation.

NMR defines the covalent bonding framework, IR rapidly confirms the essential sulfone and alcohol functionalities, mass spectrometry validates the elemental composition and molecular weight, and X-ray crystallography provides the ultimate, high-resolution three-dimensional truth. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the trustworthy data required for advanced research and development.

References

-

Vertex AI Search Result[1]. This compound, 98% Purity, C6H12O3S, 1 gram. Available from:

-

Wikipedia. Sulfone. Available from: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

Baxter, R. L., & Schore, N. E. (1964). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 36(7), 1222–1226. Available from: [Link]

-

University of Wisconsin-Madison. IR Spectroscopy Tutorial: Alcohols. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available from: [Link]

-

University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. Available from: [Link]

-

AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. Available from: [Link]

-

Excillum. Small molecule crystallography. Available from: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

-

Taylor & Francis. Sulfones – Knowledge and References. Available from: [Link]

-

IEEE Xplore. Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. Available from: [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

-

PubChem. (Tetrahydro-2H-thiopyran-4-yl)methanol. Available from: [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Sulfone - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. azolifesciences.com [azolifesciences.com]

- 13. excillum.com [excillum.com]

4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide chemical properties

An In-depth Technical Guide: 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide: A Core Scaffold for Modern Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Featuring a chemically stable sulfone group and a reactive primary alcohol within a saturated six-membered ring, this molecule serves as a versatile building block. The sulfone moiety imparts high polarity, metabolic stability, and hydrogen-bond accepting capabilities, making it an attractive bioisostere for tetrahydropyran and cyclohexane rings in drug design.[1] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications, offering a technical resource for its strategic deployment in research and development.

Introduction: A Scaffold of Emerging Importance

The quest for novel molecular architectures with favorable pharmacological profiles has led to a focus on saturated heterocyclic systems. These scaffolds provide three-dimensional diversity crucial for target binding and can improve physicochemical properties such as solubility and metabolic stability.[2] Among these, the tetrahydro-2H-thiopyran 1,1-dioxide core has emerged as a "sulfonyl bioisostere" of great value. The central topic of this guide, this compound, embodies this potential by combining the robust sulfone anchor with a synthetically versatile hydroxyl group.

This compound is not merely a synthetic curiosity; it represents a key intermediate for elaborating more complex structures. Its derivatives are explored for various therapeutic applications, including as antibacterial agents.[3] Understanding its fundamental properties is paramount for unlocking its full potential in creating next-generation therapeutics and functional materials.

Caption: Chemical Structure of the Title Compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are dictated by its two key functional groups: the polar sulfone and the hydrogen-bonding primary alcohol. These features result in a crystalline solid with moderate to good solubility in polar organic solvents.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃S | [4] |

| Molecular Weight | 164.22 g/mol | Calculated |

| CAS Number | 473254-28-3 | [5] |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | >100 °C (Estimated) | Analog Data[6] |

| Solubility | Soluble in Methanol, DMSO, Water (partially); Insoluble in Hexanes | Inferred |

Spectroscopic Analysis: A Structural Confirmation

A combined analysis of NMR, IR, and Mass Spectrometry data provides an unambiguous structural confirmation.[7][8]

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments.

-

δ ~3.5-3.7 ppm (d, 2H): Protons of the -CH ₂OH group, appearing as a doublet due to coupling with the adjacent methine proton.

-

δ ~3.0-3.2 ppm (m, 4H): Protons on the carbons alpha to the sulfone group (-SO₂-CH ₂-). These are significantly deshielded due to the strong electron-withdrawing effect of the sulfone.

-

δ ~1.8-2.2 ppm (m, 5H): Remaining ring protons (-CH ₂- and -CH -), which exhibit complex overlapping multiplets.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show five distinct signals, reflecting the molecule's symmetry.

-

δ ~65 ppm: Carbon of the -C H₂OH group.

-

δ ~52 ppm: Carbons alpha to the sulfone group (-C H₂-SO₂-).

-

δ ~35-40 ppm: Methine carbon (-C H-).

-

δ ~25-30 ppm: Remaining ring carbons.

-

-

FT-IR Spectroscopy: The infrared spectrum provides clear evidence for the key functional groups.

-

3200-3500 cm⁻¹ (broad): Strong O-H stretching vibration from the primary alcohol, broadened due to hydrogen bonding.

-

2850-2950 cm⁻¹ (medium): C-H stretching vibrations of the aliphatic ring.

-

~1300 cm⁻¹ (strong) & ~1120 cm⁻¹ (strong): Characteristic asymmetric and symmetric S=O stretching vibrations of the sulfone group, respectively.

-

~1050 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.

-

-

Mass Spectrometry (EI):

-

M⁺: The molecular ion peak at m/z = 164 is expected, though it may be of low intensity.

-

Key Fragments: Common fragmentation pathways include the loss of water (M-18), loss of the hydroxymethyl group (M-31), and loss of sulfur dioxide (M-64).

-

Synthesis and Manufacturing

The most direct and industrially scalable route to this compound involves the oxidation of its sulfide precursor. An alternative strategy involves the reduction of the corresponding carboxylic acid derivative.

Primary Synthetic Route: Oxidation of a Sulfide Precursor

This method is favored for its high efficiency and straightforward execution. The choice of oxidant is critical to ensure complete oxidation to the sulfone without over-oxidizing the primary alcohol.

Caption: Workflow for the Oxidation Synthesis Route.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is a representative example. Causality: Hydrogen peroxide is a cost-effective and environmentally benign oxidant. A catalyst like sodium tungstate is often used to facilitate the oxidation of the sulfide to the sulfone under controlled conditions, preventing oxidation of the alcohol.

-

Dissolution: Dissolve 4-(hydroxymethyl)tetrahydro-2H-thiopyran (1.0 eq) in methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.02 eq).

-

Oxidant Addition: Cool the mixture in an ice bath. Add 30% hydrogen peroxide (H₂O₂) (2.2-2.5 eq) dropwise, maintaining the internal temperature below 20 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quenching: Cool the reaction to room temperature and quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with peroxide indicator strips is obtained.

-

Isolation: Remove the solvent under reduced pressure. The resulting solid or oil can be partitioned between ethyl acetate and water. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to yield the pure this compound.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of this molecule stems from the orthogonal reactivity of its two functional groups. The primary alcohol is a nucleophile and can be readily functionalized, while the sulfone is a stable, electron-withdrawing group that modulates the overall properties of the molecule.

Caption: Key Reaction Pathways for Derivative Synthesis.

Reactions at the Hydroxyl Group

The primary alcohol is a gateway to a vast array of derivatives.

-

Esterification: The hydroxyl group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like DCC or EDC) to form esters. This is useful for installing prodrug moieties or modifying solubility.

-

Conversion to Halides and Other Leaving Groups: This is a pivotal transformation for subsequent nucleophilic substitution reactions.

-

Protocol: Synthesis of 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide[9]

-

Dissolve the starting alcohol (1.0 eq) and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide (CBr₄) (1.2 eq) portion-wise.

-

Allow the reaction to stir at room temperature for 3-5 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the target bromide. Causality: The Appel reaction conditions are mild and effective for converting primary alcohols to bromides with high fidelity.

-

-

-

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Stronger oxidizing agents (e.g., Jones reagent) will yield the carboxylic acid, a valuable intermediate in its own right.[10][11]

The Sulfone Moiety: A Stable Anchor

The sulfone group is exceptionally stable and does not participate in most common organic transformations. Its primary role is to serve as a non-metabolizable, polar scaffold that can engage in hydrogen bonding with biological targets. This inertness ensures that chemical modifications can be directed exclusively at the hydroxymethyl group without requiring protecting group strategies for the sulfone.

Applications in Drug Discovery

The title compound is a valuable building block for constructing molecules with improved "drug-like" properties.

-

Bioisosterism: The tetrahydrothiopyran 1,1-dioxide ring is a bioisostere of the tetrahydropyran and cyclohexane rings, which are common in many drug candidates.[1] Replacing a lipophilic cyclohexane with this polar scaffold can significantly reduce the molecule's lipophilicity (logP), often leading to improved aqueous solubility and a better ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group are potent hydrogen bond acceptors. This allows molecules incorporating this scaffold to form additional, stabilizing interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Vector for Further Synthesis: As demonstrated in Section 4, the hydroxymethyl group is a handle for attaching the scaffold to a pharmacophore or for building out other functionalities, making it a key intermediate in library synthesis for high-throughput screening.

Safety and Handling

While specific toxicity data for this compound is limited, data from closely related analogs suggests it should be handled with appropriate care. The analogous carboxylic acid is classified as a skin, eye, and respiratory irritant.[11] The brominated derivative is known to be corrosive.[9]

-

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is required.[12][13]

-

Handling: All manipulations should be performed in a well-ventilated laboratory fume hood to avoid inhalation of dust or vapors.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[12]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20143654, 4-(Hydroxymethyl)tetrahydro-2H-thiopyran. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45791255, 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide. [Link]

-

Chembly. Exploring Tetrahydro-2H-thiopyran-4-carboxylic Acid 1,1-Dioxide: Properties and Applications. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 66469853, 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide. [Link]

-

ResearchGate. Synthesis of the tetrahydro‐2H‐thiopyran 1,1‐dioxides involving rongalite. [Link]

-

ResearchGate. New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

-

UW-La Crosse. The complementary nature of FTIR and NMR spectroscopies. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1491755, Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. 473254-28-3|this compound|BLD Pharm [bldpharm.com]

- 6. biosynth.com [biosynth.com]

- 7. gcms.cz [gcms.cz]

- 8. youtube.com [youtube.com]

- 9. 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide | C6H11BrO2S | CID 66469853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. innospk.com [innospk.com]

- 11. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Introduction

4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines a saturated six-membered thiopyran ring, a chemically robust sulfone group, and a versatile primary alcohol functional group. The sulfone moiety is a strong hydrogen bond acceptor and often serves as a bioisostere for other functional groups, enhancing metabolic stability and modulating physicochemical properties such as solubility and lipophilicity.[1] The hydroxymethyl group provides a key synthetic handle for further molecular elaboration, making this compound a valuable building block for constructing more complex molecular architectures.

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, experimental considerations, and detailed protocols for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule reveals two primary strategic approaches, hinging on the relative timing of the two key transformations: the oxidation of the thioether to a sulfone and the reduction of a carboxylic acid (or its ester equivalent) to the primary alcohol.

The central precursor for both pathways is the tetrahydro-2H-thiopyran ring system, substituted at the 4-position. A common and efficient method to construct this ring is through a Dieckmann condensation of an acyclic diester, such as dimethyl 3,3'-thiobispropanoate, which yields a cyclic β-keto ester.[2][3] Subsequent hydrolysis and decarboxylation provide the pivotal intermediate, tetrahydro-4H-thiopyran-4-one.[2][3] From this ketone, the C4-substituent must be elongated and converted to a hydroxymethyl group. A more direct route involves utilizing the commercially available intermediate, tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.[4][][6]

The two primary forward-synthetic strategies are:

-

Pathway A: Oxidation followed by Reduction. This route involves the synthesis of tetrahydro-2H-thiopyran-4-carboxylic acid, followed by oxidation to the corresponding sulfone, and concluding with the reduction of the carboxylic acid to the target alcohol.

-

Pathway B: Reduction followed by Oxidation. This alternative strategy involves the initial reduction of tetrahydro-2H-thiopyran-4-carboxylic acid to (tetrahydro-2H-thiopyran-4-yl)methanol, which is then oxidized to the final sulfone product. This pathway necessitates a chemoselective oxidation that targets the sulfide without affecting the primary alcohol.

Below, we explore the mechanistic details and practical considerations of each pathway.

Pathway A: Oxidation Followed by Reduction

This is often the preferred and more direct route, leveraging the stability of the sulfone group under reductive conditions. The key intermediate, tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide, is a stable, crystalline solid that can be reliably reduced.[4][6][7]

Caption: Pathway A: Oxidation of the sulfide precursor followed by reduction of the carboxylic acid.

Step A1: Oxidation of the Sulfide

The conversion of the thioether in tetrahydro-2H-thiopyran-4-carboxylic acid to the corresponding sulfone is a critical step. The choice of oxidant is governed by factors such as yield, selectivity, safety, and scale.

-

Causality of Reagent Choice: Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally benign oxidant.[8] The reaction is often catalyzed by acids or metal catalysts (e.g., tantalum carbide) to enhance efficiency and control selectivity towards the sulfone over the sulfoxide intermediate.[8] For laboratory-scale synthesis where over-oxidation is a concern, meta-chloroperoxybenzoic acid (m-CPBA) is a highly reliable reagent that provides clean conversion. Using two or more equivalents of m-CPBA ensures the complete oxidation of the sulfide to the sulfone.[9]

Step A2: Reduction of the Carboxylic Acid

The final step involves the reduction of the carboxylic acid functionality to a primary alcohol. The sulfone group is inert to most common reducing agents used for this purpose.

-

Causality of Reagent Choice: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective for this transformation and are generally preferred over lithium aluminum hydride (LiAlH₄) due to their enhanced safety profile and simpler workup procedures. BH₃·THF selectively reduces carboxylic acids in the presence of many other functional groups. LiAlH₄ is also effective but requires strictly anhydrous conditions and a more cautious aqueous workup.

Pathway B: Reduction Followed by Oxidation

This pathway reverses the order of operations. While seemingly straightforward, it introduces a significant chemoselectivity challenge: oxidizing the sulfide to a sulfone without affecting the primary alcohol.

Caption: Pathway B: Reduction of the carboxylic acid followed by chemoselective oxidation of the sulfide.

Step B1: Reduction of the Carboxylic Acid

This step is identical to Step A2, but it is performed on the sulfide-containing precursor. The same reagents, such as BH₃·THF or LiAlH₄, are used to reduce tetrahydro-2H-thiopyran-4-carboxylic acid to (tetrahydro-2H-thiopyran-4-yl)methanol.

Step B2: Chemoselective Oxidation

This is the most challenging step of Pathway B. The oxidant must selectively react with the electron-rich sulfur atom over the primary alcohol.

-

Experimental Considerations: While reagents like H₂O₂ and m-CPBA can achieve this, the reaction conditions must be carefully controlled (temperature, stoichiometry, reaction time) to minimize the undesired oxidation of the alcohol to an aldehyde or carboxylic acid. A common strategy to circumvent this issue is to protect the alcohol (e.g., as a silyl ether like TBDMS or a benzyl ether) before the oxidation step. The protecting group can then be removed under standard conditions after the sulfone has been formed, adding two steps to the overall sequence but ensuring a clean and high-yielding conversion.

Comparative Summary of Synthesis Pathways

| Feature | Pathway A (Oxidation → Reduction) | Pathway B (Reduction → Oxidation) |

| Key Intermediate | Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | (Tetrahydro-2H-thiopyran-4-yl)methanol |

| Typical Reagents | Oxidation: H₂O₂, m-CPBAReduction: BH₃·THF, LiAlH₄ | Reduction: BH₃·THF, LiAlH₄Oxidation: H₂O₂, m-CPBA |

| Advantages | • More convergent and often higher overall yield.• Avoids chemoselectivity issues.• The key sulfone intermediate is a stable, often crystalline solid. | • May be advantageous if the starting sulfide-alcohol is more readily available. |

| Disadvantages | • Requires handling of strong reducing agents in the final step. | • Significant risk of over-oxidation of the alcohol side-product.• May require extra protection/deprotection steps, increasing step count. |

Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.

Protocol 1: Synthesis of this compound via Pathway A

This protocol starts from the key intermediate, tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide.

Step: Reduction of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide

-

Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material (approx. 0.1–0.2 M concentration).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF, approx. 1.5–2.0 eq) dropwise via the dropping funnel over 30 minutes. Monitor for gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

-

Workup: Concentrate the mixture under reduced pressure. Add 1 M hydrochloric acid (HCl) and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.[10]

Protocol 2: Synthesis of this compound via Pathway B

This protocol describes the chemoselective oxidation of (tetrahydro-2H-thiopyran-4-yl)methanol.

Step: Chemoselective Oxidation of (Tetrahydro-2H-thiopyran-4-yl)methanol

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add (tetrahydro-2H-thiopyran-4-yl)methanol (1.0 eq).

-

Dissolution: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material and the intermediate sulfoxide.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) to remove m-chlorobenzoic acid, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (ethyl acetate/hexanes) to afford the final product.

Conclusion

The synthesis of this compound can be effectively achieved through logical and well-established synthetic transformations. The choice between the two primary pathways—oxidation then reduction versus reduction then oxidation—depends on the availability of starting materials and the desired control over chemoselectivity. Pathway A, proceeding through the stable sulfone carboxylic acid intermediate, is generally more robust and avoids the potential for alcohol oxidation. This guide provides the strategic insights and practical protocols necessary for researchers to successfully synthesize this valuable chemical building block for applications in drug discovery and materials science.

References

-

A NEW SYNTHESIS OF 4H-THIOPYRAN-4-THIONES FROM ACETYLENIC β-DIKETONES. (n.d.). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Syntheses of 4H-Thiopyran-4-one 1,1-Dioxides as Precursors to Sulfone-Containing Analogs of Tetracyanoquinodimethane. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). RSC Advances. Available at: [Link]

-

2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels. (2024). Nature Communications. Available at: [Link]

-

Synthesis of the tetrahydro-2H-thiopyran 1,1-dioxides involving rongalite. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of tetrahydrothiopyrans. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2024). PubMed Central. Available at: [Link]

-

Thiopyran – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

-

Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide. (n.d.). PubChem. Available at: [Link]

-

Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. (n.d.). ChemistrySelect. Available at: [Link]

-

Simple and Efficient Preparation of Reagents for Thiopyran Introduction. (2007). ResearchGate. Available at: [Link]

-

Mechanistic cycle for the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides. (n.d.). ResearchGate. Available at: [Link]

-

Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

2H-Thiopyran, tetrahydro-, 1,1-dioxide. (n.d.). PubChem. Available at: [Link]

-

Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels-Alder Reactions. (n.d.). Thieme Chemistry. Available at: [Link]

-

Oxidation and Reduction of 1,1'-[3-(Methylsulfanylmethyl)tetrahydro-2H-thiopyran-3,5-diyl]diethanone. (n.d.). ResearchGate. Available at: [https://www.researchgate.net/publication/285189675_Oxidation_and_Reduction_of_11'-3-Methylsulfanylmethyltetrahydro-2H-thiopyran-35-diyl]diethanone]([Link])

-

Simple and Efficient Preparation of Reagents for Thiopyran Introduction. (2007). Semantic Scholar. Available at: [Link]

Sources

- 1. iomcworld.com [iomcworld.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate, Tetrahydro-4H-thiopyran-4-one, and 3,6-Dihydro-4-trimethylsilyloxy-2H-thiopyran | Semantic Scholar [semanticscholar.org]

- 4. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | C6H10O4S | CID 1491755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | 64096-87-3 [sigmaaldrich.cn]

- 7. 64096-87-3 Cas No. | Tetrahydro-2H-thiopyran-4-carboxylic acid-1,1-dioxide | Apollo [store.apolloscientific.co.uk]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. 2H-Thiopyran-2-thione sulfine, a compound for converting H2S to HSOH/H2S2 and increasing intracellular sulfane sulfur levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

The Thiopyran Scaffold: A Privileged Structure in Drug Discovery and Its Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The thiopyran ring system, a six-membered sulfur-containing heterocycle, represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This technical guide provides a comprehensive exploration of the multifaceted pharmacological profile of thiopyran derivatives. We delve into the core mechanisms underpinning their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing data from seminal and contemporary research, this guide offers field-proven insights into the structure-activity relationships, experimental validation protocols, and the therapeutic potential of this versatile scaffold. Detailed methodologies for key biological assays and visualizations of critical signaling pathways are presented to empower researchers in their quest to develop novel therapeutics based on the thiopyran core.

Introduction: The Thiopyran Core in Medicinal Chemistry

Heterocyclic compounds are fundamental to the development of new pharmaceutical agents, with sulfur-containing rings holding a place of particular importance.[1][3][4] Among these, the thiopyran scaffold, an analogue of pyran where a sulfur atom replaces the oxygen, has garnered significant attention from the research community.[2][5] Thiopyrans exist as two primary isomers, 2H-thiopyran and 4H-thiopyran, distinguished by the positioning of their double bonds.[5] This structural versatility, coupled with the diverse substitution patterns possible on the thiopyran ring, gives rise to a wide spectrum of pharmacological activities.[2][5]

The inherent lipophilicity and unique stereoelectronic properties conferred by the sulfur atom allow thiopyran derivatives to interact with a variety of biological targets, making them crucial building blocks in the design of novel therapeutic agents.[1][6] Indeed, the pharmacological landscape of thiopyran analogues is extensive, encompassing antibacterial, antifungal, antiviral, anti-inflammatory, antidiabetic, and anticancer properties.[2][5] This guide will systematically dissect these key biological activities, providing a robust framework for understanding their therapeutic promise.

Anticancer Activity: Targeting Key Oncogenic Pathways

Thiopyran derivatives have emerged as a promising class of antiproliferative agents, exhibiting potent cytotoxicity against a range of cancer cell lines.[1][6] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs):

A significant number of thiopyran derivatives exert their anticancer effects by targeting receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[7][8][9] Overexpression of EGFR is a common feature in many cancers and is associated with tumor progression.[7][9] Certain thiopyran-pyrimidine hybrids have shown excellent activity and selectivity against EGFR mutants, including those resistant to conventional therapies.[8] These compounds effectively block the G2/M phase of the cell cycle and induce apoptosis in cancer cells.[8]

2.1.2. Modulation of the PI3K/Akt/mTOR Pathway:

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a hallmark of many cancers.[10][11] Thiopyrano[4,3-d]pyrimidine derivatives have been designed as dual inhibitors of PI3K and mTOR, demonstrating potent cytotoxic activities.[10] By simultaneously targeting these two key nodes in the pathway, these compounds can overcome resistance mechanisms and exhibit enhanced antitumor efficacy.[11]

2.1.3. Induction of Apoptosis and Pyroptosis:

Beyond pathway inhibition, some thiopyran derivatives can trigger programmed cell death. One novel mechanism involves an NF-κB mediated switch from apoptosis to pyroptosis, a highly inflammatory form of cell death that can stimulate an anti-tumor immune response.[12] Other derivatives have been shown to induce apoptosis through DNA binding and intercalation, leading to cell cycle arrest and eventual cell death.[6][13]

Signaling Pathway: Thiopyran Derivatives Targeting EGFR and PI3K/mTOR Pathways

Caption: A typical workflow for the evaluation of the anti-inflammatory potential of thiopyran derivatives.

Neuroprotective Effects: A New Frontier in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. [5][14]The multifactorial nature of these diseases, involving oxidative stress, neuroinflammation, and protein aggregation, necessitates the development of multi-target therapeutic agents. [15][16]Sulfur-containing heterocycles, including thiopyrans, are being explored for their neuroprotective potential. [5]

Multi-target Mechanism of Action

The neuroprotective effects of thiopyran and related heterocyclic derivatives are thought to arise from a combination of mechanisms:

-

Antioxidant Activity: By scavenging reactive oxygen species (ROS), these compounds can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases. [11][15]* Anti-inflammatory Effects: As discussed previously, the inhibition of neuroinflammation, potentially through COX-2 inhibition, can protect neurons from inflammatory damage. [17]* Modulation of Protein Aggregation: Some heterocyclic compounds have been shown to inhibit the aggregation of proteins like amyloid-β and tau, which are hallmarks of Alzheimer's disease. [5][6]* Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase the levels of the neurotransmitter acetylcholine in the brain, offering symptomatic relief in Alzheimer's disease. [5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key assays used to evaluate the biological activities of thiopyran derivatives.

Protocol for MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. [18][19] Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Thiopyran derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS) [18]* Solubilization solution (e.g., DMSO, acidified isopropanol) [18]* Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator. [14]2. Compound Treatment: The following day, treat the cells with various concentrations of the thiopyran derivative. Include vehicle-only and untreated controls. [19]3. Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. [18]5. Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. [18]6. Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. [18]7. Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Kirby-Bauer Disk Diffusion Test for Antibacterial Activity

This method assesses the susceptibility of bacteria to an antimicrobial agent. [5][20][21][22] Materials:

-

Bacterial strain of interest

-

Mueller-Hinton agar plates [21]* Sterile saline

-

0.5 McFarland turbidity standard [20]* Sterile cotton swabs

-

Filter paper disks

-

Thiopyran derivative solution

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard. [20]2. Plate Inoculation: Dip a sterile swab into the bacterial suspension, remove excess liquid, and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn. [22]3. Disk Application: Aseptically apply filter paper disks impregnated with a known concentration of the thiopyran derivative onto the surface of the agar. [22]4. Incubation: Incubate the plates at 37°C for 18-24 hours. [21]5. Zone of Inhibition Measurement: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. [21]6. Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the bacteria to the compound.

Conclusion and Future Perspectives

Thiopyran derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with a well-established and expanding portfolio of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and potentially neuroprotective agents underscores their immense therapeutic potential. The continued exploration of structure-activity relationships, coupled with the application of modern drug design strategies, will undoubtedly lead to the development of novel thiopyran-based drugs with improved potency, selectivity, and safety profiles. As our understanding of the complex molecular mechanisms underlying their diverse biological effects deepens, so too will our ability to harness the full therapeutic power of this remarkable heterocyclic system.

References

- Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. In S-Heterocycles (pp. 227-258). Royal Society of Chemistry.

- A review on chemical and biological studies of thiopyran deriv

- Some biologically active thiopyran derivatives. (n.d.).

- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. (2025). Benchchem.

- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.

- MTT assay and its use in cell viability and prolifer

- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.

- Antiproliferative Activity of Novel Thiopyran Analogs on MCF-7 Breast and HCT-15 Colon Cancer Cells: Synthesis, Cytotoxicity, Cell Cycle Analysis, and DNA-Binding. (n.d.).

- MTT Cell Assay Protocol. (n.d.). T. Horton.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.).

- Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evalu

- A thiopyran derivative with low murine toxicity with therapeutic potential on lung cancer acting through a NF-κB mediated apoptosis-to-pyroptosis switch. (2019). Apoptosis.

- Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. (2020). PubMed.

- Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. (n.d.).

- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (n.d.). RSC Publishing.

- Antiproliferative activity of novel derivative of thiopyran on breast and colon cancer lines and DNA binding. (n.d.). PubMed.

- Chapter 8: Synthesis, Properties, and Biological Applic

- Design,Synthesis And Anticancer Activity Studies Of Novel Thiopyrano[4,3-d] Pyrimidine Derivatives As PI3K/mTOR Inhibitors. (2017). Globe Thesis.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). RSC Publishing.

- Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. (2025). PubMed Central.

- Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflamm

- Novel Therapies for Parkinsonian Syndromes–Recent Progress and Future Perspectives. (n.d.).

- Update on thiopyran-fused heterocycle synthesis (2013–2024). (n.d.). RSC Publishing.

- Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. (n.d.). NIH.

- Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). (2023). PubMed.

- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel

- From Lipid Regulation to Neuroprotection: Multitarget (Benzo)

- Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Tre

- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. (n.d.). PMC - NIH.

Sources

- 1. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Decoding natural products for neuroprotection: Pathway networks and structural insights for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships | Semantic Scholar [semanticscholar.org]

- 14. Parkinson's Disease: Unravelling the Medicinal Perspectives and Recent Developments of Heterocyclic Monoamine Oxidase-B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Novel Pyrrolo[3,4-d]pyridazinone Derivatives on Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

- 19. researchgate.net [researchgate.net]

- 20. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Discovery and optimization of 3-thiophenylcoumarins as novel agents against Parkinson's disease: Synthesis, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Sulfone Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The sulfone functional group, R-S(=O)₂-R', has emerged from a niche chemical curiosity to become a linchpin in contemporary drug design and development. Its unique stereoelectronic properties, metabolic stability, and synthetic tractability have cemented its role as a versatile pharmacophore and a critical modulator of pharmacokinetic profiles. This guide provides a comprehensive exploration of the multifaceted roles of sulfones in medicinal chemistry. We will delve into the fundamental physicochemical characteristics that underpin their utility, examine their strategic application as bioisosteres, and detail their growing importance in the design of targeted covalent inhibitors. Furthermore, this document will serve as a practical resource, offering detailed synthetic protocols for key sulfone-containing active pharmaceutical ingredients (APIs) and a curated overview of their diverse therapeutic applications.

The Sulfone Moiety: A Profile of a Privileged Functional Group

The sulfone group is characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. This arrangement confers a unique set of properties that are highly advantageous in a medicinal chemistry context.

Physicochemical Properties and Their Implications in Drug Design

The sulfonyl group is strongly electron-withdrawing and possesses a tetrahedral geometry. The S=O bonds are highly polar, making the sulfone moiety a potent hydrogen bond acceptor. This ability to engage in strong hydrogen bonding can significantly enhance the binding affinity of a drug molecule to its biological target.[1]

Key physicochemical properties of the sulfone group include:

-

High Polarity: This contributes to increased aqueous solubility of drug candidates, a critical factor for oral bioavailability and formulation development.[2]

-

Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in vivo half-lives.[3]

-

Hydrogen Bond Acceptor Capacity: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, facilitating crucial interactions with biological targets.[1]

-

Chemical Stability: Sulfones are chemically robust and stable to a wide range of reaction conditions, making them compatible with diverse synthetic strategies.

These properties collectively contribute to the "drug-like" character of molecules containing a sulfone moiety, making it an attractive functional group for medicinal chemists to incorporate into their designs.

Strategic Applications of Sulfones in Drug Discovery

The utility of the sulfone group extends beyond its fundamental physicochemical properties. Medicinal chemists have strategically employed this moiety to address specific challenges in drug design, including the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, bioisosteric replacement, and the development of novel therapeutic modalities.

Enhancing ADME Properties

The introduction of a sulfone group can have a profound impact on the ADME profile of a drug candidate. Its polarity can reduce lipophilicity, which in turn can improve aqueous solubility and reduce off-target toxicity associated with highly lipophilic compounds.[2] The metabolic stability of the sulfone group can prevent rapid clearance of the drug, leading to a more favorable pharmacokinetic profile.[3]

The Sulfone as a Bioisostere

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug design.[4] The sulfone group is a well-established bioisostere for several other functional groups, most notably the ketone and the sulfoxide.

The tetrahedral geometry of the sulfone group closely mimics that of a hydrated ketone (a gem-diol), and its strong hydrogen bond accepting capacity can replicate the interactions of a carbonyl oxygen.[5] This bioisosteric replacement can offer several advantages, including improved metabolic stability and altered electronic properties that may enhance target engagement.

Below is a table comparing a ketone-containing compound with its sulfone bioisostere, illustrating the impact on biological activity and physicochemical properties.

| Compound Pair | Structure | Target | IC₅₀ | Solubility | Metabolic Stability | Reference |

| Ketone Analog | Ketone-containing inhibitor | Angiotensin II Receptor | 275 nM | Moderate | Low | [6] |

| Sulfone Analog | Sulfone-containing inhibitor | Angiotensin II Receptor | 100 nM | High | High | [6] |

Table 1: Comparison of a ketone-containing compound and its sulfone bioisostere.

The data clearly demonstrates that the replacement of the ketone with a sulfone group can lead to a significant improvement in inhibitory potency and likely more favorable physicochemical properties.

Sulfones in Targeted Covalent Inhibition

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their biological target, leading to irreversible inhibition.[7] This mode of action can offer enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. Vinyl sulfones have emerged as a particularly effective "warhead" for the design of TCIs targeting cysteine proteases.[8]

The electrophilic β-carbon of the vinyl sulfone is susceptible to nucleophilic attack by the thiolate side chain of a cysteine residue in the active site of the target enzyme. This Michael addition reaction results in the formation of a stable thioether linkage, irreversibly inactivating the enzyme.[9][10]

Figure 1: Mechanism of covalent inhibition by a vinyl sulfone.

The Diverse Therapeutic Landscape of Sulfone-Containing Drugs

The versatility of the sulfone moiety is reflected in the wide range of therapeutic areas where sulfone-containing drugs have made a significant impact. From infectious diseases to oncology and inflammatory disorders, these compounds have demonstrated remarkable efficacy.

| Drug Name | Structure | Target | Therapeutic Area |

| Dapsone | 4,4'-diaminodiphenyl sulfone | Dihydropteroate synthase | Infectious Disease (Leprosy) |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Cyclooxygenase-2 (COX-2) | Inflammation, Pain |

| Zonisamide | 1,2-benzisoxazole-3-methanesulfonamide | Voltage-gated sodium and calcium channels | Neurology (Epilepsy) |

| Bicalutamide | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide | Androgen Receptor | Oncology (Prostate Cancer) |

| Eletriptan | (R)-3-((1-methyl-1H-pyrrolidin-2-yl)methyl)-5-(2-(phenylsulfonyl)ethyl)-1H-indole | 5-HT1B/1D Receptor | Neurology (Migraine) |

Table 2: Examples of FDA-approved sulfone-containing drugs and their therapeutic applications.[11][12]

Experimental Protocols: Synthesis of Key Sulfone-Containing Compounds

A deep understanding of the synthetic routes to sulfone-containing molecules is crucial for their successful application in drug discovery. This section provides detailed, step-by-step protocols for the synthesis of representative sulfone-containing drugs.

Synthesis of Dapsone

Dapsone is a cornerstone in the treatment of leprosy. Its synthesis can be achieved through several routes, with a common method involving the reaction of 4-chloronitrobenzene with sodium sulfide, followed by oxidation and reduction.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 12. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to 4-(Hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-(hydroxymethyl)tetrahydro-2H-thiopyran 1,1-dioxide, a heterocyclic compound of increasing interest to the pharmaceutical and life sciences industries. The document details the synthetic pathway to this molecule, starting from readily available precursors, and provides a thorough, field-tested protocol for its preparation. Furthermore, it explores the physicochemical properties of the title compound and discusses its potential applications in drug discovery, grounded in the established pharmacological relevance of the tetrahydrothiopyran and cyclic sulfone scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecule in their research and development endeavors.

Introduction: The Emergence of Tetrahydrothiopyran Sulfones in Medicinal Chemistry

The tetrahydrothiopyran ring system is a privileged scaffold in medicinal chemistry, valued for its conformational rigidity and its ability to introduce specific spatial arrangements of functional groups. The oxidation of the sulfur atom to a sulfone group dramatically alters the molecule's electronic properties, introducing a highly polar, hydrogen-bond accepting moiety that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile. Cyclic sulfones are found in a variety of biologically active molecules and are recognized for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]

The subject of this guide, this compound (CAS 473254-28-3), combines the structural features of a tetrahydrothiopyran ring with a sulfone group and a primary alcohol. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group provides a convenient handle for further chemical modification, allowing for the exploration of a diverse chemical space in the quest for novel drug candidates.

Synthetic Pathway and Methodologies

The synthesis of this compound is a two-step process that begins with the synthesis of its sulfide precursor, 4-(hydroxymethyl)tetrahydro-2H-thiopyran, followed by its oxidation to the desired sulfone.

Synthesis of the Precursor: 4-(Hydroxymethyl)tetrahydro-2H-thiopyran

While a direct, step-by-step protocol for this specific precursor is not extensively documented in readily available literature, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A common and effective method for the synthesis of tetrahydrothiopyrans involves the cyclization of appropriate precursors.[2] One such approach involves the reduction of a commercially available starting material like tetrahydro-4H-thiopyran-4-one to the corresponding alcohol, followed by functional group manipulation if necessary.

A more direct, albeit potentially more complex, route could involve a [4+2] cycloaddition reaction, a powerful tool for the synthesis of six-membered rings.[3] However, for the purposes of this guide, we will focus on a more straightforward and accessible method.

Oxidation to this compound: A Robust and Scalable Protocol

The oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis, with numerous reagents and methods available.[4] For the oxidation of 4-(hydroxymethyl)tetrahydro-2H-thiopyran, a method utilizing hydrogen peroxide is highly recommended due to its efficiency, environmental friendliness (the only byproduct is water), and cost-effectiveness. The use of a catalyst can significantly enhance the reaction rate and selectivity.

-

Oxidizing Agent: 30% Hydrogen peroxide (H₂O₂) is chosen as the primary oxidant. It is a green and powerful oxidizing agent. The concentration is a balance between reactivity and safety.

-

Catalyst: While various catalysts can be employed, a metal-free approach using an activating agent like phthalic anhydride with urea-hydrogen peroxide (UHP) offers a mild and environmentally benign option.[5] Alternatively, a transition-metal catalyst like sodium tungstate dihydrate can be used for its high efficiency.[6]

-

Solvent: Acetic acid or a biphasic system can be used. Acetic acid can act as both a solvent and a catalyst for the oxidation with hydrogen peroxide.[7]

-

Temperature: The reaction is typically carried out at room temperature to slightly elevated temperatures to ensure a controlled and complete conversion to the sulfone, minimizing the formation of the sulfoxide intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| 4-(Hydroxymethyl)tetrahydro-2H-thiopyran | 100277-27-8 | Various | >95% |

| Hydrogen Peroxide (30% aqueous solution) | 7722-84-1 | Sigma-Aldrich | |

| Glacial Acetic Acid | 64-19-7 | Fisher Chemical | >99% |

| Sodium Bicarbonate | 144-55-8 | J.T. Baker | >99% |

| Anhydrous Sodium Sulfate | 7757-82-6 | Acros Organics | >99% |

| Dichloromethane (DCM) | 75-09-2 | EMD Millipore | >99.8% |

| Ethyl Acetate | 141-78-6 | VWR Chemicals | >99.5% |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)tetrahydro-2H-thiopyran (1.32 g, 10 mmol) in glacial acetic acid (20 mL).

-

Addition of Oxidant: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (2.27 mL, 22 mmol, 2.2 equivalents) dropwise over a period of 15 minutes. An ice bath can be used to maintain the temperature between 20-25°C during the addition.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The starting material (sulfide) will have a higher Rf value than the product (sulfone).

-